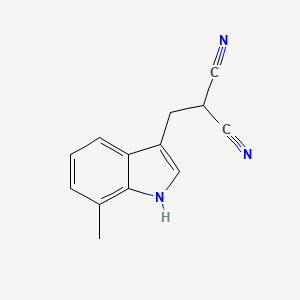
2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile typically involves the reaction of 7-methylindole with malononitrile in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include the use of acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
7-Methylindole: A precursor in the synthesis of various indole derivatives. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-[(7-methyl-1H-indol-3-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C13H11N3/c1-9-3-2-4-12-11(8-16-13(9)12)5-10(6-14)7-15/h2-4,8,10,16H,5H2,1H3 |
Clave InChI |
OPXWZVOWJFOGPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CN2)CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


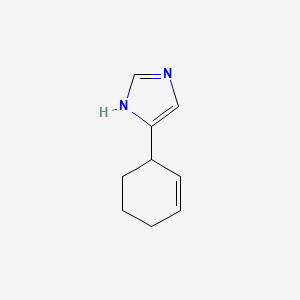
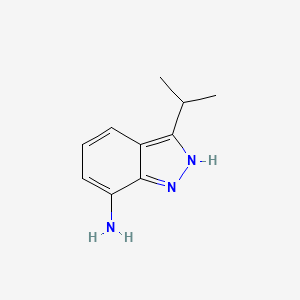
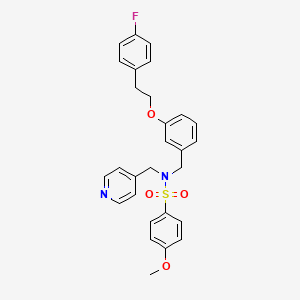
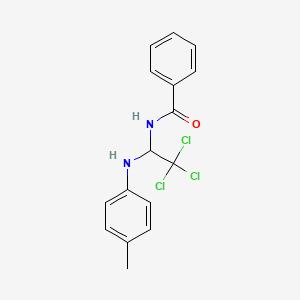
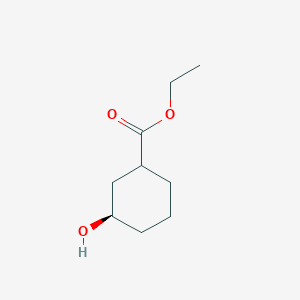
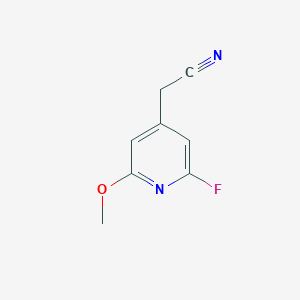
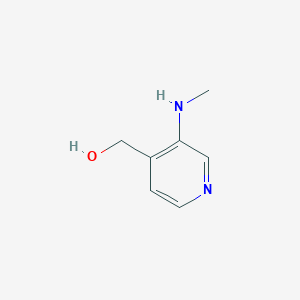
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
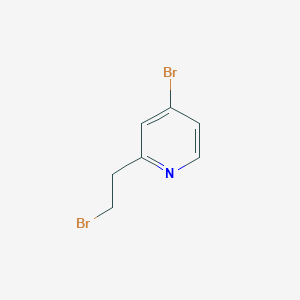
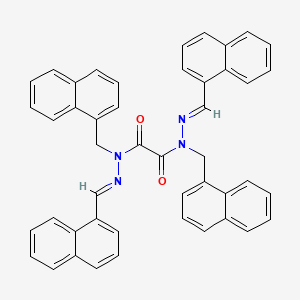
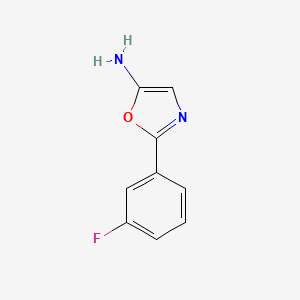
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
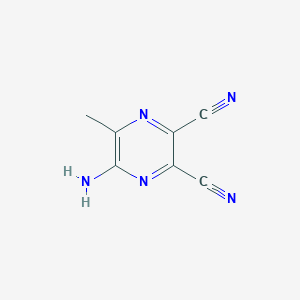
![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
